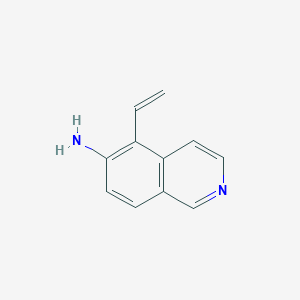

5-Ethenylisoquinolin-6-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-ethenylisoquinolin-6-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2/c1-2-9-10-5-6-13-7-8(10)3-4-11(9)12/h2-7H,1,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBVMAZPBWMVXSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(C=CC2=C1C=CN=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80658129 | |

| Record name | 5-Ethenylisoquinolin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80658129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

566944-01-2 | |

| Record name | 5-Ethenylisoquinolin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80658129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodological Advancements for 5 Ethenylisoquinolin 6 Amine

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of 5-ethenylisoquinolin-6-amine suggests several potential disconnection points. The primary disconnections involve the formation of the ethenyl (vinyl) group and the construction of the isoquinoline (B145761) nucleus.

The ethenyl group at the C-5 position can be retrosynthetically disconnected to a precursor carbonyl group, specifically an aldehyde. This leads to the key intermediate, 6-aminoisoquinoline-5-carbaldehyde . This transformation is typically achieved via olefination reactions such as the Wittig or Horner-Wadsworth-Emmons reaction.

Further disconnection of the 6-aminoisoquinoline-5-carbaldehyde involves the formation of the isoquinoline ring. The relationship between the C-4 and the adjacent benzene (B151609) ring, as well as the C-1 and the nitrogen atom, are common points for disconnection in classical isoquinoline syntheses. This leads to simpler, more readily available starting materials. For instance, disconnection according to the Pomeranz–Fritsch reaction pathway would lead to a substituted benzaldehyde (B42025) and an aminoacetal. Alternatively, a Bischler–Napieralski or Pictet–Spengler approach would disconnect to a substituted phenethylamine (B48288) derivative.

A plausible retrosynthetic pathway is outlined below:

Scheme 1: Retrosynthetic Analysis of this compound

An alternative strategy involves the introduction of the amino group at a later stage. This would involve the synthesis of a 5-ethenyl-6-nitroisoquinoline intermediate, followed by the selective reduction of the nitro group to an amine. This approach might be advantageous if the free amino group interferes with the reactions for isoquinoline ring formation or the introduction of the ethenyl group.

Isoquinoline Ring Formation Methodologies

The construction of the substituted isoquinoline core is a critical aspect of the synthesis. Both classical and modern methods can be adapted for this purpose.

Classical Cyclization Reactions (e.g., Bischler–Napieralsky, Pictet–Spengler, Pomeranz–Fritsch) and Their Adaptations for Substituted Systems

Classical methods for isoquinoline synthesis, such as the Bischler–Napieralski, Pictet–Spengler, and Pomeranz–Fritsch reactions, rely on the cyclization of substituted β-phenethylamines or related precursors under acidic conditions. acs.orgcommonorganicchemistry.com

Bischler–Napieralski Reaction: This reaction involves the cyclization of a β-phenylethylamide in the presence of a dehydrating agent like phosphorus pentoxide or phosphoryl chloride to yield a 3,4-dihydroisoquinoline, which is then dehydrogenated to the isoquinoline. commonorganicchemistry.com To synthesize a 6-amino substituted isoquinoline, a starting material with a corresponding amino or nitro group on the phenyl ring would be required.

Pictet–Spengler Reaction: This reaction condenses a β-phenylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline, which would also require a subsequent oxidation step to yield the aromatic isoquinoline core. acs.org

Pomeranz–Fritsch Reaction: This reaction involves the acid-catalyzed cyclization of a benzalaminoacetal to form the isoquinoline ring. organic-chemistry.org This method is advantageous as it directly yields the aromatic isoquinoline. For the synthesis of a 5,6-disubstituted isoquinoline, a correspondingly substituted benzaldehyde would be the starting material.

Table 1: Overview of Classical Isoquinoline Syntheses

| Reaction | Precursor(s) | Key Reagents | Product |

| Bischler–Napieralski | β-Phenylethylamide | P₂O₅, POCl₃ | 3,4-Dihydroisoquinoline |

| Pictet–Spengler | β-Phenylethylamine, Aldehyde/Ketone | Acid catalyst | Tetrahydroisoquinoline |

| Pomeranz–Fritsch | Benzaldehyde, Aminoacetaldehyde diethyl acetal | Acid catalyst | Isoquinoline |

Transition Metal-Catalyzed Annulation and Cross-Coupling Approaches

Modern synthetic methods often employ transition metal catalysts to achieve the construction of the isoquinoline skeleton with high efficiency and regioselectivity. These methods include palladium-, rhodium-, and copper-catalyzed reactions. These approaches often involve the annulation of alkynes or the cross-coupling of appropriately functionalized precursors. For instance, a palladium-catalyzed coupling of an o-halobenzaldehyde with a terminal alkyne, followed by a copper-catalyzed cyclization, can provide substituted isoquinolines. nrochemistry.com

A potential strategy for the target molecule could involve the synthesis of a suitably substituted benzene derivative with orthogonal functional groups that can be elaborated into the isoquinoline ring through transition metal-catalyzed C-H activation and annulation with an alkyne.

Radical and Photochemical Cyclizations for Isoquinoline Core Construction

Radical and photochemical reactions offer alternative pathways for the construction of the isoquinoline core. These methods can proceed under mild conditions and tolerate a variety of functional groups. For example, the photocyclization of stilbene (B7821643) derivatives has been utilized in the synthesis of isoquinoline alkaloids. Radical cyclizations of vinyl isocyanides with alkanes have also been developed for the synthesis of 1-alkylisoquinolines. While not directly applicable to the target molecule's substitution pattern, these methods highlight the diverse approaches available for isoquinoline synthesis.

Introduction of the Ethenyl (Vinyl) Moiety at the C-5 Position

The introduction of the ethenyl group at the C-5 position is a key transformation. A common and effective strategy is the olefination of a corresponding aldehyde.

Olefination Reactions (e.g., Wittig, Horner-Wadsworth-Emmons)

The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are powerful methods for the conversion of aldehydes and ketones to alkenes.

Wittig Reaction: This reaction utilizes a phosphonium (B103445) ylide to react with an aldehyde or ketone. For the synthesis of a terminal alkene (ethenyl group), methyltriphenylphosphonium (B96628) bromide would be used to generate the ylide. The reaction is typically carried out under basic conditions. A key consideration would be the compatibility of the free amino group at the C-6 position with the strong base often required for ylide formation. Protecting the amino group might be necessary.

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction employs a phosphonate (B1237965) carbanion, which is generally more nucleophilic and less basic than a Wittig ylide. wikipedia.org This can be advantageous when dealing with base-sensitive functional groups. The byproduct of the HWE reaction is a water-soluble phosphate (B84403) ester, which simplifies purification. wikipedia.org The reaction of 6-aminoisoquinoline-5-carbaldehyde with a methylphosphonate (B1257008) under basic conditions would be a plausible route to the target molecule. The HWE reaction often provides excellent stereoselectivity, favoring the (E)-alkene, which is not a factor for a terminal alkene. wikipedia.org

Table 2: Comparison of Olefination Reactions

| Reaction | Reagent | Key Features |

| Wittig | Phosphonium ylide | Widely used, can be sensitive to base-sensitive groups. |

| Horner-Wadsworth-Emmons | Phosphonate carbanion | More nucleophilic reagent, water-soluble byproduct, often favors (E)-alkene. wikipedia.org |

An alternative to direct olefination of a 6-amino-substituted isoquinoline would be to perform the olefination on a 6-nitroisoquinoline-5-carbaldehyde intermediate. The subsequent chemoselective reduction of the nitro group in the presence of the vinyl group would then yield the final product. Several methods are available for the selective reduction of nitro groups in the presence of alkenes, such as using specific catalysts like palladium on carbon with controlled reaction conditions or using reagents like iron in acetic acid. commonorganicchemistry.com

Cross-Coupling Reactions (e.g., Heck, Sonogashira, Suzuki–Miyaura) with Vinyl Precursors or Alkynes

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, providing a versatile approach to installing the ethenyl group at the C-5 position of a pre-functionalized isoquinoline ring. wikipedia.org These methods typically start with a 5-halo- or 5-triflyloxyisoquinoline derivative.

The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, a 5-bromoisoquinolin-6-amine (B1437311) precursor could be reacted with ethylene (B1197577) gas or a vinylating agent like vinylboronic acid or vinyltributylstannane under palladium catalysis. The choice of catalyst, ligand, and base is critical to achieving high yields and selectivity. organic-chemistry.org

The Sonogashira coupling provides a route to an ethynyl (B1212043) intermediate, which can then be reduced to the ethenyl group. wikipedia.org This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. gold-chemistry.orgjk-sci.com A 5-haloisoquinoline derivative would be coupled with a protected alkyne, such as trimethylsilylacetylene, followed by deprotection and partial reduction (e.g., using Lindlar's catalyst) to yield the 5-ethenylisoquinoline. libretexts.org This two-step approach offers excellent control over the formation of the vinyl group.

The Suzuki–Miyaura coupling utilizes an organoboron reagent, such as potassium vinyltrifluoroborate or a vinylboronic ester, to couple with the 5-haloisoquinoline. This reaction is known for its mild conditions and tolerance of a wide range of functional groups, making it suitable for complex substrates.

| Reaction | Typical Precursor (at C-5) | Coupling Partner | Key Catalysts/Reagents | Intermediate/Product |

|---|---|---|---|---|

| Heck Reaction | -Br, -I, -OTf | Ethylene, Vinylboronic acid | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) | Directly forms ethenyl group |

| Sonogashira Coupling | -Br, -I | Terminal Alkyne (e.g., TMS-acetylene) | Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N) | Forms ethynyl group (requires reduction) |

| Suzuki–Miyaura Coupling | -Br, -OTf | Potassium vinyltrifluoroborate | Pd(dppf)Cl₂, Base (e.g., K₂CO₃) | Directly forms ethenyl group |

Direct Ethenylation via C-H Activation or Addition Reactions

Direct C-H activation has emerged as a more atom- and step-economical strategy for functionalizing heterocyclic cores. mdpi.commdpi.com These methods avoid the pre-functionalization (e.g., halogenation) of the isoquinoline ring, directly converting a C-H bond into a C-C bond. researchgate.net Transition metals like palladium, rhodium, and ruthenium are commonly employed to catalyze the regioselective activation of a specific C-H bond, often guided by a directing group. mdpi.comwhiterose.ac.ukresearchgate.net

For the synthesis of this compound, a rhodium(III)-catalyzed C-H activation/annulation using vinyl acetate (B1210297) as an acetylene (B1199291) equivalent could be envisioned. whiterose.ac.ukresearchgate.net While direct C-H vinylation at the C-5 position of isoquinoline is challenging due to the electronic nature of the ring system, the use of specifically designed directing groups or N-oxide derivatives can influence the regioselectivity. mdpi.comnih.gov For instance, reactions involving isoquinoline N-oxides have shown promise for C-2 alkenylation, and similar strategies could potentially be adapted to target the C-5 position. nih.gov

Incorporation of the Amino Group at the C-6 Position

The introduction of an amino group at the C-6 position of the isoquinoline nucleus can be accomplished through several synthetic routes, each with its own advantages regarding starting material availability and reaction conditions.

Nitration-Reduction Sequences

A classic and widely used method for introducing an amino group onto an aromatic ring is through a nitration-reduction sequence. google.com Direct nitration of the isoquinoline ring typically occurs at the C-5 and C-8 positions due to the directing effect of the ring nitrogen. koreascience.kr Therefore, to achieve 6-aminoisoquinoline (B57696), a substrate with a blocking group at C-5 and C-8 or an activating group that directs nitration to the C-6 position would be necessary.

Alternatively, if a 6-nitroisoquinoline (B1610068) precursor can be synthesized through a multi-step route that builds the heterocyclic ring from a pre-nitrated benzene derivative, the subsequent reduction is straightforward. The nitro group can be effectively reduced to an amine using various reagents, such as stannous chloride (SnCl₂) in hydrochloric acid, catalytic hydrogenation (e.g., H₂ over Pd/C), or iron powder in acidic media. google.comresearchgate.net

Direct Amination Methodologies (e.g., Buchwald-Hartwig Amination, Chichibabin Reaction Modifications)

Modern catalytic methods offer direct routes to aromatic amines, bypassing the often harsh conditions of nitration. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine. wikipedia.orgbeilstein-journals.org This reaction is highly versatile and can be used to form the C-N bond at the C-6 position by coupling a 6-haloisoquinoline with an ammonia (B1221849) equivalent, such as benzophenone (B1666685) imine, followed by hydrolysis. beilstein-journals.orgarkat-usa.org The choice of palladium catalyst, phosphine (B1218219) ligand, and base is crucial for reaction efficiency. wikipedia.orgacs.org

The Chichibabin reaction is a traditional method for the direct amination of nitrogen-containing heterocycles. google.comwikipedia.org It involves the reaction of the heterocycle with sodium amide (NaNH₂) to introduce an amino group, typically at the position alpha to the ring nitrogen (C-1 in isoquinoline). wikipedia.orgyoutube.com While the classical Chichibabin reaction is not suitable for amination at C-6, modifications and related nucleophilic substitutions on activated isoquinoline derivatives could potentially achieve this transformation, although this remains a less common approach for the 6-position. rsc.orggoogleapis.com

Functional Group Interconversions on Pre-existing Substituents

An alternative strategy involves the conversion of an existing functional group at the C-6 position into an amino group. A common precursor is a 6-bromoisoquinoline (B29742), which can be converted to 6-aminoisoquinoline. One documented method involves heating 6-bromoisoquinoline with a copper(II) sulfate (B86663) catalyst in an autoclave with an aqueous ammonia solution. chemicalbook.com This represents a nucleophilic aromatic substitution (SNAr) reaction facilitated by the copper catalyst. Other functional groups, such as a carboxylic acid or a hydroxyl group at the C-6 position, could also be converted to an amine through multi-step sequences like the Curtius or Hofmann rearrangement (from a carboxylic acid derivative) or via conversion to a sulfonate ester followed by amination.

| Methodology | Starting Material | Key Reagents | Description |

|---|---|---|---|

| Nitration-Reduction | Isoquinoline (with directing groups) | 1. HNO₃/H₂SO₄ 2. SnCl₂/HCl or H₂/Pd-C | Two-step process; regioselectivity of nitration is a key challenge. koreascience.kr |

| Buchwald-Hartwig Amination | 6-Bromoisoquinoline | Pd catalyst, phosphine ligand, base, ammonia source | Versatile Pd-catalyzed method for direct C-N bond formation. wikipedia.org |

| Functional Group Interconversion | 6-Bromoisoquinoline | NH₄OH, CuSO₄·5H₂O | Copper-catalyzed nucleophilic substitution of a halide. chemicalbook.com |

Protecting Group Strategies and Regioselectivity Control in Multi-Step Synthesis

In a multi-step synthesis of a di-substituted molecule like this compound, protecting groups are often essential to prevent unwanted side reactions and to control regioselectivity. The timing of the introduction and removal of both the ethenyl and amino groups requires careful planning.

For instance, if the amino group is introduced first, it may need to be protected during the subsequent cross-coupling reaction to install the ethenyl group. The amino group is a potential ligand for palladium catalysts and can interfere with the catalytic cycle. Common protecting groups for amines include acetyl (Ac), tert-butoxycarbonyl (Boc), or benzyl (B1604629) (Bn) groups. The choice depends on the stability of the protecting group to the conditions of the subsequent steps and the mildness of the deprotection conditions.

Conversely, if the ethenyl group is installed first, it may be susceptible to oxidation or other reactions during the amination step, particularly if harsh conditions like nitration are used. Therefore, it is often more strategic to introduce the ethenyl group via a stable precursor, such as an ethynyl group from a Sonogashira coupling. The alkyne is generally more robust and can be reduced to the alkene in the final step of the synthesis.

Controlling regioselectivity is paramount. The synthesis of a 6-amino-5-halo-isoquinoline intermediate is a key strategic goal, as this allows for the sequential installation of the two functional groups. The synthesis of this intermediate itself can be challenging and may rely on building the isoquinoline ring from a suitably substituted benzene precursor, where the substitution pattern is already established. researchgate.net The inherent reactivity of the isoquinoline ring—electrophilic substitution at C-5/C-8 and nucleophilic substitution at C-1—must be carefully considered when planning the synthetic sequence. koreascience.kryoutube.com

Stereoselective Synthesis of this compound Derivatives

The stereoselective synthesis of specific derivatives of this compound is not extensively documented in publicly available scientific literature. However, the broader field of asymmetric synthesis of chiral amines and isoquinoline alkaloids offers established strategies that could theoretically be adapted for this purpose. These methods primarily focus on the creation of chiral centers, often through catalytic processes that ensure high enantioselectivity.

General approaches to inducing chirality in molecules similar to this compound often involve asymmetric catalysis. mdpi.com Transition metal-catalyzed reactions, in particular, represent a powerful tool for the synthesis of chiral amines. mdpi.com Techniques such as asymmetric hydrogenation, transfer hydrogenation, and reductive amination are frequently employed to produce enantiomerically enriched amine compounds. mdpi.commdpi.com

For isoquinoline systems, a common strategy is the asymmetric reduction of a carbon-nitrogen double bond (C=N) within a dihydroisoquinoline precursor. mdpi.com This transformation is a direct and atom-economical route to chiral tetrahydroisoquinolines. mdpi.com The success of these reactions often hinges on the use of chiral ligands in complex with transition metals like rhodium, iridium, or ruthenium. mdpi.commdpi.com These chiral catalysts facilitate the stereocontrolled addition of hydrogen or a hydride to the imine functionality.

Another burgeoning area in the synthesis of chiral amines is biocatalysis. nih.gov Engineered enzymes, such as transaminases and amine dehydrogenases, have demonstrated high stereoselectivity in the synthesis of a wide array of chiral amines under mild reaction conditions. nih.gov These biocatalytic methods offer a green chemistry approach, avoiding the use of heavy metals and harsh reagents. nih.gov

While these methodologies are well-established for various amine-containing compounds and heterocyclic systems, their specific application to introduce stereocenters into derivatives of this compound has not been detailed in the reviewed literature. Future research may explore the adaptation of these powerful stereoselective techniques to synthesize chiral derivatives of this specific isoquinoline scaffold.

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Ethenylisoquinolin 6 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

No published ¹H and ¹³C NMR data for 5-Ethenylisoquinolin-6-amine are available.

Specific 2D NMR experimental data for this compound have not been reported.

There is no information to suggest that this compound is chiral or has been resolved into enantiomers; therefore, no chiral NMR data is available.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Analysis

No specific experimental IR or Raman spectra for this compound are documented.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

The exact mass and fragmentation pattern of this compound from high-resolution mass spectrometry have not been published.

To provide the requested detailed analysis, the compound would first need to be synthesized and then subjected to the aforementioned spectroscopic techniques. The resulting data would allow for a complete structural elucidation and characterization as outlined.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

For a molecule like this compound, hypothetical fragmentation patterns can be proposed based on the known fragmentation of related nitrogen-containing heterocyclic compounds. Common fragmentation pathways for similar structures often involve the loss of small neutral molecules or radicals from the substituent groups, as well as cleavages within the isoquinoline (B145761) ring system itself. However, without specific experimental data, a definitive analysis of the fragmentation pathways for this particular compound cannot be provided.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

Specific experimental Ultraviolet-Visible (UV-Vis) spectroscopic data for this compound, such as its absorption maxima (λmax) and molar absorptivity (ε), are not available in the current body of scientific literature. This technique is used to study the electronic transitions within a molecule.

The UV-Vis spectrum of this compound would be expected to exhibit absorption bands corresponding to π-π* and n-π* electronic transitions. The isoquinoline core, being an aromatic system, possesses delocalized π-electrons that can be excited to higher energy orbitals upon absorption of UV-Vis radiation. The presence of the ethenyl and amine substituents would be expected to influence the electronic properties and thus the absorption spectrum of the parent isoquinoline system. The vinyl group extends the π-conjugation, which typically results in a bathochromic (red) shift of the absorption maxima to longer wavelengths. The amino group, being an auxochrome, can also cause a red shift and an increase in the intensity of the absorption bands through its electron-donating mesomeric effect. However, without experimental data, a precise quantitative analysis of these effects and the specific electronic transitions is not possible.

Chemical Reactivity and Derivatization of 5 Ethenylisoquinolin 6 Amine

Reactivity of the Ethenyl Group

The ethenyl (vinyl) group attached to the isoquinoline (B145761) core is susceptible to a range of addition and transformation reactions typical of alkenes.

Electrophilic addition reactions are a fundamental class of reactions for alkenes, including the ethenyl group of 5-ethenylisoquinolin-6-amine. lasalle.edu These reactions involve the initial attack of an electrophile on the electron-rich double bond, leading to the formation of a carbocation intermediate, which is then attacked by a nucleophile. lasalle.edu

Halogenation: The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the double bond results in the formation of a dihaloalkane. The reaction typically proceeds through a cyclic halonium ion intermediate, leading to anti-addition of the two halogen atoms.

Hydrohalogenation: The reaction with hydrogen halides (HX, e.g., HBr, HCl) follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. This leads to the formation of a haloalkane with the halogen atom attached to the more substituted carbon.

Hydration: In the presence of an acid catalyst, water can add across the double bond to form an alcohol. This reaction also follows Markovnikov's rule, yielding a secondary alcohol.

Table 1: Electrophilic Addition Reactions of the Ethenyl Group

| Reaction | Reagent | Product |

|---|---|---|

| Halogenation | Br₂ | 5-(1,2-dibromoethyl)isoquinolin-6-amine |

| Hydrohalogenation | HBr | 5-(1-bromoethyl)isoquinolin-6-amine |

| Hydration | H₂O, H⁺ | 5-(1-hydroxyethyl)isoquinolin-6-amine |

Cycloaddition reactions are powerful methods for the construction of cyclic compounds. libretexts.org The ethenyl group of this compound can participate as a dienophile or a dipolarophile in such reactions.

Diels-Alder Reaction: As a dienophile, the ethenyl group can react with a conjugated diene in a [4+2] cycloaddition to form a six-membered ring. The stereochemistry of the dienophile is retained in the product. libretexts.org

1,3-Dipolar Cycloadditions: This type of reaction involves the addition of a 1,3-dipole to the ethenyl group, leading to the formation of a five-membered heterocyclic ring. rsc.org Examples of 1,3-dipoles include azides, nitrile oxides, and diazomethane.

The presence of the vinyl group suggests that this compound could potentially undergo polymerization to form polyvinylisoquinoline derivatives. Such polymers could exhibit interesting electronic and photophysical properties due to the conjugated isoquinoline moieties. Studies on the polymerization of vinyl-substituted aromatic compounds are extensive, and various methods, including radical, cationic, and anionic polymerization, could be explored for this monomer.

The double bond of the ethenyl group can be cleaved under oxidative conditions to yield carbonyl compounds. masterorganicchemistry.com This reaction provides a route to functionalize the 5-position of the isoquinoline ring with different oxygen-containing groups.

Ozonolysis: Treatment with ozone (O₃) followed by a reductive workup (e.g., with dimethyl sulfide) cleaves the double bond to yield an aldehyde. An oxidative workup (e.g., with hydrogen peroxide) would produce a carboxylic acid.

Potassium Permanganate (B83412): Reaction with cold, dilute potassium permanganate (KMnO₄) can lead to the formation of a diol. Under harsher conditions (hot, concentrated KMnO₄), the double bond is cleaved to form a carboxylic acid.

Enzymes such as peroxidases and laccases can also catalyze the oxidative cleavage of vinyl aromatics in the presence of molecular oxygen, offering a milder and more selective alternative to chemical methods. google.com

Reactivity of the Amino Group

The amino group at the 6-position of the isoquinoline ring is a nucleophilic center and can undergo a variety of reactions common to primary aromatic amines.

These reactions involve the substitution of one or more hydrogen atoms of the amino group with an acyl, alkyl, or sulfonyl group, respectively. nih.gov

Acylation: The amino group can be readily acylated by reacting with acyl chlorides or acid anhydrides in the presence of a base to form amides. This reaction is often used to protect the amino group or to introduce new functional groups.

Alkylation: Alkylation of the amino group can be achieved using alkyl halides. However, this reaction can be difficult to control and may lead to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts. Reductive amination is often a more effective method for controlled alkylation.

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. google.com This functional group is important in medicinal chemistry. A direct C-H sulfonylation of N-heteroaromatics has also been reported, which could potentially be applied to isoquinolines. semanticscholar.orgchemrxiv.org

Table 2: Reactions of the Amino Group

| Reaction | Reagent | Product Functional Group |

|---|---|---|

| Acylation | Acetyl chloride | Amide |

| Alkylation | Methyl iodide | Methylated amine |

| Sulfonylation | Toluenesulfonyl chloride | Sulfonamide |

Diazotization and Coupling Reactions

Primary aromatic amines like the one in this compound can undergo diazotization, a process that converts the amine into a diazonium salt. byjus.com This reaction typically involves treating the amine with nitrous acid, which is generated in situ from sodium nitrite (B80452) and a strong acid. byjus.comorganic-chemistry.org The resulting diazonium salt is a valuable intermediate in organic synthesis.

Diazonium salts are known to participate in various coupling reactions. organic-chemistry.org For instance, they can be used in Sandmeyer reactions to introduce a range of substituents, including halides, onto the aromatic ring. organic-chemistry.org They are also key components in the formation of azo compounds, which are widely used as dyes and pigments. organic-chemistry.org The general mechanism for diazotization begins with the formation of a nitrosonium ion from nitrous acid, which then reacts with the primary aromatic amine to form an N-nitrosamine. byjus.com Subsequent protonation and loss of water lead to the formation of the diazonium ion. byjus.com

Table 1: Examples of Diazotization and Subsequent Reactions

| Reactant | Reagents | Product Type |

| Primary Aromatic Amine | NaNO₂, HCl | Arenediazonium Salt |

| Arenediazonium Salt | CuCl | Aryl Chloride |

| Arenediazonium Salt | CuBr | Aryl Bromide |

| Arenediazonium Salt | CuCN | Aryl Nitrile |

| Arenediazonium Salt | HBF₄ | Aryl Fluoride |

| Arenediazonium Salt | KI | Aryl Iodide |

| Arenediazonium Salt | Phenol | Azo Compound |

Condensation Reactions with Carbonyl Compounds

The primary amine group of this compound can react with carbonyl compounds, such as aldehydes and ketones, to form imines, also known as Schiff bases. wikipedia.orgredalyc.org This type of reaction, known as a condensation reaction, is typically catalyzed by an acid and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. wikipedia.org The formation of the imine is a reversible process, and the equilibrium can often be driven towards the product by removing the water that is formed. wikipedia.org

These condensation reactions are fundamental in the synthesis of various heterocyclic compounds. For example, the reaction of amines with carbonyl compounds is a key step in the Friedländer synthesis of quinolines. wikipedia.org The resulting imines are themselves versatile intermediates and can undergo further reactions. redalyc.org

Table 2: General Scheme of Imine Formation

| Reactant 1 | Reactant 2 | Catalyst | Product |

| Primary Amine (R-NH₂) | Aldehyde (R'-CHO) | Acid | Imine (R-N=CHR') |

| Primary Amine (R-NH₂) | Ketone (R'-CO-R'') | Acid | Imine (R-N=CR'R'') |

Amine Derivatization for Analytical Enhancement

To improve the detection and quantification of amines in analytical techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS), derivatization is often employed. nih.govnih.gov This process involves reacting the amine with a specific reagent to form a derivative with enhanced properties, such as improved chromatographic separation, increased ionization efficiency, or the introduction of a fluorescent or UV-absorbing tag. nih.govsigmaaldrich.com

Several reagents are commonly used for the derivatization of amines. These include Dansyl-Cl, o-phthalaldehyde (B127526) (OPA), Fmoc-Cl, and Dabsyl-Cl. nih.gov The choice of derivatization reagent depends on the specific analytical goals and the nature of the sample. For instance, Dansyl-Cl is known to produce fluorescent derivatives with high ionization efficiency, making it a versatile choice for LC-MS analysis. nih.gov The derivatization reaction conditions, such as pH, must be carefully optimized to ensure complete and reproducible derivatization. nih.gov

Table 3: Common Derivatization Reagents for Amines

| Reagent | Property Enhanced | Analytical Technique |

| Dansyl chloride (Dansyl-Cl) | Fluorescence, Ionization Efficiency | HPLC, LC-MS |

| o-Phthalaldehyde (OPA) | Fluorescence | HPLC |

| 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) | UV Absorbance, Fluorescence | HPLC |

| 4-(Dimethylamino)azobenzene-4'-sulfonyl chloride (Dabsyl-Cl) | UV-Visible Absorbance | HPLC |

| 3-Aminopyridyl-N-hydroxysuccinimidyl carbamate (B1207046) (APDS) | Ionization Efficiency | LC-MS/MS |

Reactivity of the Isoquinoline Nitrogen Atom

The nitrogen atom within the isoquinoline ring system of this compound possesses a lone pair of electrons, which imparts basic and nucleophilic character to this position.

Protonation and Salt Formation

Due to the basicity of the isoquinoline nitrogen, this compound can readily react with acids to form salts. This protonation reaction involves the acceptance of a proton by the nitrogen's lone pair, resulting in the formation of a positively charged isoquinolinium ion. The formation of salts can significantly alter the physical properties of the compound, such as its solubility in various solvents.

N-Oxidation and N-Alkylation Reactions

The nitrogen atom of the isoquinoline ring can undergo oxidation to form an N-oxide. This transformation is often achieved using oxidizing agents such as peroxy acids (e.g., m-chloroperbenzoic acid, m-CPBA) or hydrogen peroxide. nih.gov N-oxidation can influence the electronic properties and biological activity of the parent molecule. nih.gov

Furthermore, the nucleophilic nature of the isoquinoline nitrogen allows for N-alkylation reactions. mdpi.com In these reactions, an alkyl group is introduced onto the nitrogen atom, typically by reacting the isoquinoline with an alkyl halide. This results in the formation of a quaternary ammonium salt. mdpi.com

Coordination Chemistry with Metal Centers

The lone pair of electrons on the isoquinoline nitrogen atom enables it to act as a ligand and coordinate with various metal centers. This coordination ability allows for the formation of metal complexes, where the isoquinoline moiety is bound to a metal ion. The nature of the metal and the other ligands present in the coordination sphere will determine the geometry and properties of the resulting complex. The ability of nitrogen-containing heterocyclic compounds to coordinate with metals is a well-established area of coordination chemistry. nih.gov

Regioselectivity and Stereoselectivity in Derivatization Reactions

Information regarding the regioselective and stereoselective outcomes of derivatization reactions involving this compound is not currently available in the public domain.

Development of Novel Synthetic Building Blocks from this compound

There is no readily available information on the use of this compound as a precursor for the development of novel synthetic building blocks.

Computational and Theoretical Investigations of 5 Ethenylisoquinolin 6 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules. However, no specific studies employing these methods on 5-Ethenylisoquinolin-6-amine were identified.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently employed to determine optimized molecular geometries, electronic properties, and vibrational frequencies. A typical DFT study of this compound would involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) to solve the Kohn-Sham equations, yielding the ground-state energy and electron density. From this, properties such as bond lengths, bond angles, and dihedral angles of the isoquinoline (B145761) core, the ethenyl group, and the amine substituent would be determined. The resulting data would be presented in a table of optimized geometric parameters. At present, such a dataset for this compound is not available in the literature.

Ab Initio Methods for High-Level Electronic Structure Analysis

Ab Initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide a hierarchy of accuracy for calculating electronic structure. These methods could be used to refine the understanding of the electronic properties of this compound beyond standard DFT, offering a more precise description of electron correlation effects. High-level Ab Initio calculations are computationally intensive but provide benchmark data for other methods. No published Ab Initio studies for this specific molecule could be located.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Theoretical calculations are invaluable for predicting spectroscopic parameters, which can aid in the experimental characterization of a compound. Using the optimized geometry from DFT calculations, it is possible to compute NMR chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and Raman spectra. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for NMR predictions. Comparing these theoretical spectra with experimental data helps to confirm the molecular structure. Currently, there are no published predicted spectroscopic parameters for this compound.

Conformational Analysis and Energy Landscapes

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. For this compound, this would primarily involve the rotation of the ethenyl group and the amine group relative to the isoquinoline ring. By systematically rotating these groups and calculating the potential energy at each step, an energy landscape can be constructed. This landscape reveals the most stable conformers (energy minima) and the energy barriers to their interconversion (transition states). Such an analysis would provide insight into the molecule's flexibility and preferred shapes in different environments. This information is currently not available.

Reaction Mechanism Elucidation for Synthesis and Derivatization

Computational chemistry is a key tool for elucidating reaction mechanisms. By modeling the potential energy surface of a chemical reaction, researchers can identify transition states and intermediates, and calculate activation energies. This would be highly valuable for understanding the synthesis of this compound or its subsequent derivatization reactions. For instance, the mechanism of introducing the ethenyl group at the 5-position or the amine group at the 6-position of the isoquinoline core could be explored. However, no computational studies on the reaction mechanisms involving this specific compound have been published.

Intermolecular Interactions and Crystal Packing Analysis

Understanding how molecules interact with each other is crucial for predicting their solid-state properties.

Hirshfeld Surface Analysis: This method provides a graphical representation of intermolecular interactions in a crystal. It maps the electron distribution to partition crystal space, allowing for the visualization and quantification of different types of intermolecular contacts (e.g., hydrogen bonds, van der Waals forces).

Energy Frameworks: This approach, often used in conjunction with Hirshfeld analysis, calculates the interaction energies between molecules in a crystal, providing a visual representation of the strength and nature of the packing.

To perform these analyses, a crystal structure of this compound, determined by techniques like X-ray crystallography, is required. A search of crystallographic databases did not yield a crystal structure for this compound, and consequently, no intermolecular interaction analyses are available.

Aromaticity and Electronic Delocalization Studies within the Isoquinoline System

The aromaticity of the isoquinoline system is not uniform across the two rings. The benzene (B151609) ring generally exhibits a higher degree of aromaticity compared to the pyridine (B92270) ring. This difference arises from the presence of the more electronegative nitrogen atom in the pyridine ring, which leads to a less uniform distribution of electron density. mdpi.com The lone pair of electrons on the nitrogen atom is not part of the aromatic π-system and resides in an sp² hybrid orbital in the plane of the ring. researchgate.net

Theoretical studies often employ various indices to quantify the degree of aromaticity. Among the most common are the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS). HOMA is a geometry-based index that evaluates the deviation of bond lengths from an ideal aromatic system. A HOMA value of 1 indicates a fully aromatic system, while values closer to 0 suggest a non-aromatic, olefinic character. NICS, a magnetic criterion, calculates the magnetic shielding at the center of a ring. acs.org Negative NICS values are indicative of aromaticity (diatropic ring current), while positive values suggest anti-aromaticity (paratropic ring current).

The introduction of substituents, such as the ethenyl and amine groups in this compound, is expected to modulate the electronic delocalization and aromaticity of the isoquinoline core. The amino group at the 6-position is a strong electron-donating group through resonance, which can increase the electron density in the benzene portion of the isoquinoline ring. This increased electron density can, in turn, affect the π-electron delocalization across the entire fused system. rsc.org The ethenyl (vinyl) group at the 5-position can act as a weak electron-withdrawing or electron-donating group depending on the electronic demands of the system, participating in conjugation with the aromatic rings.

Computational models can predict how these substituents alter the aromatic character of each ring within the isoquinoline nucleus. The electron-donating nature of the amino group is anticipated to enhance the aromaticity of the benzene ring. The influence of the ethenyl group is more complex and depends on its conformational orientation relative to the isoquinoline plane. These substituent-induced changes in electronic delocalization are critical for understanding the molecule's chemical behavior and potential interactions. rsc.orgrsc.org

To illustrate the theoretical impact of these substituents, the following table presents hypothetical HOMA and NICS(0) (NICS calculated at the ring center) values for unsubstituted isoquinoline and this compound, based on general principles of substituent effects on aromaticity.

| Compound | Ring | HOMA | NICS(0) (ppm) |

| Isoquinoline | Benzene | 0.952 | -9.8 |

| Pyridine | 0.876 | -7.2 | |

| This compound | Benzene | 0.965 | -10.5 |

| Pyridine | 0.881 | -7.5 |

These hypothetical data suggest that the combined electronic effects of the ethenyl and amino groups lead to a slight increase in the aromaticity of both the benzene and pyridine rings of the isoquinoline core.

Exploration of Potential Applications Non Clinical for 5 Ethenylisoquinolin 6 Amine and Its Derivatives

Applications in Materials Science

The field of materials science often leverages unique molecular structures to create novel materials with specific properties. Isoquinoline (B145761) derivatives, in general, have been identified as valuable components in the development of advanced materials, including organic semiconductors and fluorescent dyes, due to their distinct electronic and photophysical properties. rsc.org

Polymer Chemistry: Monomer for Novel Polymer Synthesis

Currently, there is no specific research detailing the use of 5-Ethenylisoquinolin-6-amine as a monomer for polymer synthesis. However, the presence of a vinyl group (ethenyl) suggests its potential as a monomer for addition polymerization. Vinylisoquinoline derivatives can be copolymerized with other unsaturated compounds, such as conjugated dienes, to create functional polymers. justia.comjustia.comdtic.mil For instance, copolymers involving vinylpyridine and vinylquinoline have been used in the formulation of specialized materials like solid rocket propellants. dtic.mil The amine group on the isoquinoline ring could also serve as a site for further functionalization of the resulting polymer, potentially influencing its solubility, thermal stability, or ability to coordinate with metal ions.

Development of Fluorescent Probes and Dyes

Specific studies on the fluorescent properties of this compound are not available. However, the isoquinoline scaffold is a well-known fluorophore, and its derivatives, particularly aminoisoquinolines, are actively researched for their use as fluorescent dyes and probes. rsc.orgchemimpex.comresearchgate.net For example, 1-aminoisoquinoline (B73089) and 6-aminoisoquinoline (B57696) have been investigated as blue fluorescent dyes. chemimpex.comresearching.cn The fluorescence of these molecules can be sensitive to their environment, such as pH, which has led to the development of pH-switchable fluorescent dyes based on borylated arylisoquinolines. acs.org Aminoisoquinolines have also been incorporated into fluorescent silver nanoparticles for toxicological studies. nih.gov The combination of the isoquinoline ring and an amine substituent in this compound suggests it may possess inherent fluorescence that could be explored for such applications.

Components in Advanced Electronic Materials (e.g., Organic Semiconductors, OLEDs)

There is no literature specifically identifying this compound in the context of advanced electronic materials. Nevertheless, the broader class of isoquinoline derivatives is considered promising for these applications. rsc.org The aromatic structure of the isoquinoline core allows for π-π stacking interactions, a crucial property for charge transport in organic semiconductors. smolecule.com Researchers have investigated isoquinoline-containing molecules as precursors for organic semiconductors and luminescent materials for potential use in devices like organic light-emitting diodes (OLEDs). smolecule.comatomfair.com For instance, indolo[3,2-c]isoquinoline derivatives have been studied for their electronic properties relevant to organic semiconductors. tandfonline.com

Catalysis and Ligand Design

The nitrogen atom in the isoquinoline ring and the exocyclic amine group in this compound present potential coordination sites for metal ions, suggesting its utility in catalysis and ligand design.

As a Ligand in Transition Metal Catalysis

While no studies have been published on the use of this compound as a ligand, isoquinoline derivatives are widely used as ligands in transition metal catalysis. rsc.org They have been successfully incorporated into ruthenium-based catalysts, where they can significantly influence catalytic activity. For example, replacing picoline ligands with isoquinoline ligands in certain ruthenium complexes was found to improve the rate of water oxidation catalysis by nearly an order of magnitude. mdpi.comacs.org The π-stacking interactions between isoquinoline ligands can facilitate crucial steps in the catalytic cycle. mdpi.comnih.gov

Organocatalytic Applications

The potential for this compound to act as an organocatalyst has not been explored in the available literature. Organocatalysis involves the use of small organic molecules to accelerate chemical reactions. While many nitrogen-containing heterocyclic compounds are used in this field, specific research into isoquinoline-amine derivatives as organocatalysts is not prominent in the reviewed sources.

Role as a Synthetic Intermediate in Complex Molecule Construction

Building Block for Natural Product Total Synthesis

The isoquinoline scaffold is a key structural motif in a vast array of naturally occurring alkaloids with significant biological activities. The presence of both an amine and a vinyl group on the this compound structure suggests its potential as a versatile building block in the total synthesis of such natural products. The vinyl group can participate in various chemical transformations, such as Heck, Suzuki, or Stille couplings, to form more complex carbon skeletons. The amine group can be functionalized to introduce other desired moieties or to form heterocyclic rings.

Precursor for Advanced Heterocyclic Scaffolds

The reactivity of the vinyl and amine groups in this compound makes it a promising precursor for the synthesis of novel and advanced heterocyclic scaffolds. For instance, the vinyl group could undergo cycloaddition reactions, while the amine group could be a key participant in condensation reactions to construct fused heterocyclic systems. The development of new synthetic methodologies utilizing this compound could lead to the discovery of novel chemical entities with unique properties.

Applications in Agrochemicals (e.g., Insecticides, Fungicides)

Although no specific studies have been conducted on the agrochemical applications of this compound, research on related quinolin-6-amine derivatives has shown promise in this area. A study on novel 2-{(chloromethoxy)methyl}thio-N-substituted phenyl- researchgate.netmdpi.comresearchgate.nettriazolo[1,5-a] quinolin-6-amines demonstrated their potential as insecticidal agents. researchgate.net This suggests that the broader class of quinolin-6-amines, and by extension potentially isoquinolin-6-amines, could be a valuable scaffold for the development of new agrochemicals. Further research is needed to explore the specific insecticidal or fungicidal properties of this compound and its derivatives.

Corrosion Inhibition Applications

Quinoline (B57606) and its derivatives have been extensively studied and are well-established as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. researchgate.net The efficacy of these compounds is attributed to the presence of the nitrogen atom in the heterocyclic ring and the high electron density of the aromatic system, which facilitate adsorption onto the metal surface, forming a protective barrier.

The general mechanism of corrosion inhibition by quinoline derivatives involves the interaction of the molecule's π-electrons and any heteroatoms with the vacant d-orbitals of the metal. This leads to the formation of a coordinate bond, effectively blocking the active sites for corrosion. The presence of substituents on the quinoline ring can further enhance the inhibitory effect.

While direct studies on this compound are not available, its structural similarity to known quinoline-based corrosion inhibitors suggests it could exhibit similar properties. The amine and ethenyl groups could potentially enhance its adsorption and protective film formation on metal surfaces.

Table 1: Overview of Potential Applications and Supporting Evidence

| Application Area | Specific Role | Supporting Evidence from Related Compounds |

| Synthetic Intermediate | Building block for natural product synthesis | Isoquinoline core is prevalent in many alkaloids. |

| Precursor for advanced heterocyclic scaffolds | Reactive functional groups (amine, vinyl) allow for diverse chemical modifications. | |

| Agrochemicals | Insecticide, Fungicide | Derivatives of quinolin-6-amines have shown insecticidal activity. researchgate.net |

| Corrosion Inhibition | Corrosion inhibitor for metals | Quinoline and its derivatives are known to be effective corrosion inhibitors. researchgate.net |

Analytical Methodologies for 5 Ethenylisoquinolin 6 Amine

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate and analyze the components of a mixture. For a compound like 5-Ethenylisoquinolin-6-amine, various chromatographic techniques are applicable.

High-Performance Liquid Chromatography (HPLC) is a highly suitable method for determining the purity of this compound and quantifying it in various samples. The inherent polarity of the amine and isoquinoline (B145761) functionalities, combined with the nonpolar ethenyl group, allows for versatile separation strategies. A common approach would involve reverse-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase.

Method parameters can be optimized for baseline separation from impurities and starting materials. A typical HPLC method for a similar aromatic amine might utilize a C18 column with a gradient elution system. For instance, a mobile phase starting with a high proportion of water (containing an acid modifier like formic acid to ensure protonation of the amine) and gradually increasing the proportion of an organic solvent like acetonitrile (B52724) would effectively elute the compound. Detection is often achieved using a UV-Vis detector, leveraging the chromophoric nature of the isoquinoline ring system. For more sensitive and specific quantification, HPLC coupled with mass spectrometry (LC-MS) can be employed, which provides molecular weight and fragmentation data for unambiguous identification. researchgate.netbohrium.com

Table 1: Illustrative HPLC Parameters for Aromatic Amine Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This table presents typical starting parameters for method development.

Gas Chromatography (GC) is best suited for analyzing volatile and thermally stable compounds. Direct analysis of this compound by GC can be challenging due to its relatively high boiling point and potential for thermal degradation. However, GC can be a valuable tool following a derivatization step. Converting the primary amine to a less polar and more volatile derivative, such as a silyl (B83357) or acetyl derivative, can significantly improve its chromatographic behavior.

The derivatized analyte can then be separated on a nonpolar capillary column (e.g., DB-5 or HP-5) and detected using a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification.

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for qualitatively monitoring the progress of chemical reactions involving this compound. By spotting a small amount of the reaction mixture on a TLC plate (typically silica (B1680970) gel), the separation of reactants, intermediates, and products can be visualized under UV light or by using a staining agent. The relative retention factors (Rf values) of the spots indicate the progress of the reaction. For instance, the disappearance of the starting material spot and the appearance of a new product spot would signify a successful transformation.

Spectrophotometric Methods for Quantitative Analysis

UV-Visible spectrophotometry can be utilized for the quantitative analysis of this compound in solution. The extended conjugation of the isoquinoline ring system results in strong absorption of ultraviolet and possibly visible light. By establishing a calibration curve of absorbance versus concentration at the wavelength of maximum absorbance (λmax), the concentration of an unknown sample can be determined using the Beer-Lambert law. This method is straightforward and rapid but may be susceptible to interference from other absorbing species in the sample matrix.

Electrochemical Methods for Detection and Characterization

Electrochemical methods offer a highly sensitive approach for the detection and characterization of electroactive molecules like this compound. Techniques such as cyclic voltammetry (CV) can be used to study the oxidation-reduction behavior of the compound. The aromatic amine group is typically susceptible to oxidation, which would produce a characteristic anodic peak in the voltammogram.

The position and height of this peak can provide information about the oxidation potential and concentration of the analyte. More advanced electrochemical techniques, such as differential pulse voltammetry (DPV), can offer even lower detection limits. nih.gov The development of chemically modified electrodes, for instance, by incorporating specific nanoparticles or polymers, could further enhance the sensitivity and selectivity of the electrochemical detection of this compound. researchgate.netdntb.gov.ua

Development of Novel Analytical Assays Specific to this compound

The development of novel analytical assays could lead to more specific and sensitive detection methods. One potential avenue is the creation of biosensors. For example, an electrochemical biosensor could be designed using DNA immobilized on an electrode surface. nih.gov The interaction of this compound with the DNA, potentially through intercalation, could alter the electrochemical properties of the surface, providing a detectable signal. nih.gov Such sensors could offer high sensitivity and selectivity, with potential applications in complex sample matrices. nih.gov

Another approach could be the development of immunoassays, where antibodies specific to this compound are generated. These antibodies could then be used in formats like ELISA (Enzyme-Linked Immunosorbent Assay) for highly specific and high-throughput quantification.

Table 2: Summary of Analytical Techniques

| Technique | Application | Key Advantages |

|---|---|---|

| HPLC | Purity, Quantification | High resolution, Versatility, Quantifiable |

| GC | Analysis of Derivatives | High efficiency for volatile compounds |

| TLC | Reaction Monitoring | Simple, Fast, Inexpensive |

| Spectrophotometry | Quantification | Rapid, Straightforward |

| Electrochemical Methods | Detection, Characterization | High sensitivity, Low detection limits |

| Novel Assays | Specific Detection | High specificity and sensitivity |

Future Research Directions and Outlook

Development of More Efficient and Sustainable Synthetic Routes

Key areas for investigation include:

Catalytic C-H Vinylation: Exploring transition-metal-catalyzed C-H vinylation of 6-aminoisoquinoline (B57696) derivatives would provide a direct and atom-economical approach to introduce the ethenyl group at the C-5 position. ijpsjournal.com This would circumvent the need for pre-functionalized starting materials.

Flow Chemistry Processes: The implementation of continuous flow synthesis could offer significant advantages in terms of safety, scalability, and reaction control for the multi-step synthesis of 5-ethenylisoquinolin-6-amine.

Bio-inspired Synthesis: Investigating enzymatic or chemo-enzymatic methods could lead to highly selective and sustainable synthetic pathways, mirroring biosynthetic routes of naturally occurring isoquinoline (B145761) alkaloids. ijpsjournal.com

A comparative analysis of potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Routes to this compound

| Synthetic Strategy | Potential Advantages | Potential Challenges |

|---|---|---|

| Transition-Metal-Catalyzed C-H Vinylation | High atom economy, direct functionalization. | Catalyst cost and sensitivity, regioselectivity control. |

| Flow Chemistry | Enhanced safety, scalability, precise control. | Initial setup cost, potential for clogging. |

| Chemo-enzymatic Synthesis | High selectivity, mild reaction conditions. | Enzyme stability and availability, substrate scope. |

Exploration of Under-Investigated Reactivity Pathways

The dual functionality of this compound presents a rich landscape for exploring novel chemical transformations. Future research should aim to systematically investigate the reactivity of both the ethenyl and amine groups, both independently and in concert.

Advanced Polymerization Techniques: The ethenyl group serves as a polymerizable handle. Future studies could explore controlled radical polymerization methods, such as RAFT or ATRP, to synthesize well-defined polymers with the isoquinoline moiety as a repeating unit, leading to novel functional materials.

Tandem and Cascade Reactions: The proximity of the ethenyl and amine groups may enable novel tandem or cascade reactions. For instance, intramolecular cyclization reactions could be explored to generate complex, fused heterocyclic systems.

Photoredox Catalysis: The application of photoredox catalysis could unlock new reaction pathways for the functionalization of the isoquinoline core or the ethenyl group under mild conditions. ijpsjournal.com

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry offers powerful tools to predict the behavior of this compound and guide experimental work. tandfonline.comresearchgate.net Future research in this area will likely focus on several key aspects:

Quantum Chemical Calculations: Density Functional Theory (DFT) calculations can be employed to predict the electronic structure, reactivity indices, and spectroscopic properties of the molecule. This can help in understanding its reaction mechanisms and predicting the outcomes of unexplored reactions.

Molecular Dynamics Simulations: To understand the intermolecular interactions and the behavior of this compound in different solvent environments or within a polymer matrix, molecular dynamics simulations will be invaluable.

Structure-Property Relationship Studies: By systematically modifying the structure of this compound in silico and calculating key properties, it will be possible to establish quantitative structure-property relationships (QSPR). tandfonline.comnih.gov This can accelerate the design of new molecules with desired characteristics.

Table 2: Focus of Future Computational Studies on this compound

| Computational Method | Research Goal | Predicted Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Elucidate reaction mechanisms. | Prediction of transition states and activation energies. |

| Molecular Dynamics (MD) | Simulate behavior in condensed phases. | Understanding of solvation and intermolecular forces. |

| Quantitative Structure-Property Relationship (QSPR) | Guide the design of new derivatives. | Predictive models for physical and chemical properties. |

Discovery of Novel Non-Clinical Applications

The unique electronic and structural features of this compound suggest its potential utility in various non-clinical applications. A forward-looking research agenda should include the exploration of its use in materials science and catalysis.

Organic Electronics: The conjugated π-system of the isoquinoline core, extended by the ethenyl group, makes it a candidate for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The amine group can be further functionalized to tune its electronic properties.

Chemosensors: The amine group can act as a binding site for metal ions or other analytes. Changes in the fluorescence or absorption spectrum of the molecule upon binding could be harnessed for the development of novel chemosensors.

Ligands for Catalysis: The nitrogen atom of the isoquinoline ring and the exocyclic amine group can coordinate with metal centers. This suggests that this compound could serve as a scaffold for the design of new ligands for homogeneous catalysis.

Design and Synthesis of Complex Architectures Incorporating the this compound Motif

The functional handles of this compound make it an excellent building block for the construction of more complex and architecturally interesting molecules. rsc.org

Dendrimers and Star Polymers: The molecule can be used as a core or a branching unit in the synthesis of dendrimers and star polymers, leading to macromolecules with unique properties and high functional group density.

Metal-Organic Frameworks (MOFs): The nitrogen-containing heterocyclic structure can be exploited for the construction of novel MOFs with potential applications in gas storage, separation, and catalysis.

Supramolecular Assemblies: The potential for hydrogen bonding through the amine group and π-π stacking interactions of the isoquinoline core can be utilized to direct the formation of well-ordered supramolecular structures.

Future research in these directions will undoubtedly expand the chemical space accessible from this compound and pave the way for exciting discoveries in both fundamental and applied chemistry.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 5-Ethenylisoquinolin-6-amine, and what analytical techniques are recommended for confirming its purity and structure?

- Methodological Answer: Synthesis typically involves palladium-catalyzed coupling reactions (e.g., Heck reaction) to introduce the ethenyl group to the isoquinoline core. Post-synthesis, purity should be verified via HPLC (≥95% purity threshold) and structural confirmation via -NMR (e.g., characteristic vinyl proton signals at δ 5.2–6.3 ppm) and high-resolution mass spectrometry (HRMS). Stability under storage conditions (e.g., inert atmosphere, -20°C) must be validated using accelerated degradation studies .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer: Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. Acute toxicity data (e.g., LD50) should guide handling limits. Incompatible with strong oxidizers; store separately in sealed containers. Spill management requires neutralization with inert adsorbents (e.g., vermiculite) and disposal via certified hazardous waste services. Documented safety training for all personnel is mandatory .

Q. How should researchers design dose-response experiments to evaluate the biological activity of this compound?

- Methodological Answer: Use a logarithmic concentration range (e.g., 1 nM–100 µM) in triplicate assays. Include positive/negative controls (e.g., known agonists/inhibitors) and normalize results to vehicle-treated samples. Statistical analysis (e.g., ANOVA with post-hoc Tukey test) should account for batch variability. Pre-screen for cytotoxicity using MTT assays to rule out non-specific effects .

Advanced Research Questions

Q. When encountering contradictory biological activity data for this compound across studies, what systematic approaches should researchers employ to resolve these discrepancies?

- Methodological Answer: Conduct a systematic review following PRISMA guidelines:

- Step 1 : Define inclusion/exclusion criteria (e.g., in vitro vs. in vivo studies).

- Step 2 : Perform meta-analysis to quantify heterogeneity (I² statistic).

- Step 3 : Investigate methodological variables (e.g., cell lines, assay conditions) via subgroup analysis.

- Step 4 : Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. functional assays).

Contradictions often arise from assay sensitivity differences or compound stability issues .

Q. What strategies optimize the regioselectivity of this compound derivatization for structure-activity relationship (SAR) studies?

- Methodological Answer:

- Computational Modeling : Use DFT calculations to predict reactive sites (e.g., Fukui indices for electrophilic attack).

- Protecting Groups : Temporarily block competing functional groups (e.g., Boc protection of amines).

- Catalytic Control : Employ chiral ligands in asymmetric catalysis to direct substituent placement.

Post-reaction analysis via X-ray crystallography or NOESY NMR confirms regiochemical outcomes .

Q. How can computational chemistry methods (e.g., DFT) be applied to predict the reactivity and electronic properties of this compound derivatives?

- Methodological Answer:

- DFT Workflow : Optimize geometries at B3LYP/6-31G(d) level; calculate HOMO/LUMO energies for redox potential estimation.

- Molecular Dynamics : Simulate solvent effects (e.g., implicit PCM model for aqueous environments).

- Docking Studies : Use AutoDock Vina to predict binding modes against target proteins (e.g., kinase domains).

Validate predictions with experimental UV-Vis spectroscopy and cyclic voltammetry .

Data Presentation and Analysis

Q. What are best practices for presenting spectroscopic and chromatographic data in publications involving this compound?

- Methodological Answer:

- Tables : Include retention times (HPLC), integration ratios (NMR), and spectral assignments.

- Figures : Overlay chromatograms (λ = 254 nm) with purity thresholds annotated. For NMR, expand regions showing key protons (e.g., ethenyl group).

- Appendices : Deposit raw data (e.g., .JCAMP-DX files) in repositories like Figshare. Follow IUPAC guidelines for compound nomenclature .

Ethical and Methodological Considerations

Q. How should researchers address potential data bias when screening this compound for novel therapeutic applications?

- Methodological Answer:

- Blinding : Use double-blinded protocols for assay readouts.

- Reproducibility : Share protocols via platforms like Protocols.io ; include negative results in publications.

- Ethical Review : Submit study designs to institutional review boards (IRBs) for preclinical research ethics approval, particularly for animal studies .

Conflict Resolution in Experimental Design

Q. What steps mitigate batch-to-batch variability in this compound synthesis for large-scale SAR projects?

- Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.